molecular formula C12H6MgN6O14 B579342 MAGNESIUM PICRATE X-HYDRATE CAS No. 16824-80-9

MAGNESIUM PICRATE X-HYDRATE

Cat. No.: B579342
CAS No.: 16824-80-9
M. Wt: 482.513
InChI Key: VNFAZANPULFNQP-UHFFFAOYSA-N
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Description

Introduction

Overview of Picrates and Nitrophenol Derivatives

Picrates are salts or esters of picric acid (2,4,6-trinitrophenol), characterized by the $$ \text{C}6\text{H}2\text{N}3\text{O}7^- $$ anion. These compounds are historically significant for their explosive properties, as seen in ammonium picrate (Dunnite) and potassium picrate, which were used as primers in ammunition. The picrate ion’s planar structure and electron-deficient aromatic ring enable strong π-π stacking interactions, making it a versatile ligand in coordination chemistry.

Nitrophenol derivatives, such as 4-nitrophenol, share structural similarities with picric acid. These compounds feature nitro groups ortho, meta, or para to a hydroxyl group, influencing their acidity ($$ \text{p}K_a \approx 7.15 $$ for 4-nitrophenol). While 4-nitrophenol serves as a pH indicator and pharmaceutical intermediate, picrates are distinguished by their trinitro substitution pattern, which enhances their reactivity and coordination capabilities.

Table 1: Key Properties of Representative Picrates
Compound Formula Key Properties
Ammonium picrate $$ \text{NH}4\text{C}6\text{H}2\text{N}3\text{O}_7 $$ Explosive, used in military applications
Potassium picrate $$ \text{KC}6\text{H}2\text{N}3\text{O}7 $$ Primary explosive, shock-sensitive
Magnesium picrate $$ \text{Mg}(\text{C}6\text{H}2\text{N}3\text{O}7)2 \cdot n\text{H}2\text{O} $$ Non-explosive, hexaaqua coordination structure

Historical Context and Discovery of Magnesium Picrate

Picric acid was first synthesized in 1771 by Peter Woulfe via nitration of indigo. Its metallurgical applications emerged in the 19th century, with picrates of alkali and alkaline earth metals being systematically studied for their explosive and coordination properties. Magnesium picrate was likely first isolated during early 20th-century investigations into hydrated metal picrates, though its structural characterization remained elusive until the advent of X-ray crystallography.

Early syntheses involved reacting magnesium carbonate hydroxide with aqueous picric acid, yielding hydrated crystals. The compound’s non-explosive nature, unlike lead or potassium picrates, made it a safer candidate for structural studies.

Significance in Coordination Chemistry and Materials Science

Magnesium picrate X-hydrate exemplifies the unique behavior of alkaline earth metal picrates. Single-crystal X-ray studies reveal a hexaaqua magnesium ion ($$ [\text{Mg}(\text{H}2\text{O})6]^{2+} $$) surrounded by picrate anions, with no direct coordination between magnesium and the picrate oxygen atoms. This contrasts with strontium and barium picrates, which form polymeric structures via metal-oxygen bonds.

Table 2: Structural Parameters of Alkaline Earth Metal Picrates
Metal Hydration State Coordination Geometry Key Interactions
Mg 9 H$$_2$$O Octahedral Hydrogen bonding, π-π stacking
Sr 5 H$$_2$$O Eight-coordinate Sr-O bonds, polymeric chains
Ba 6 H$$_2$$O Ten-coordinate Bridging nitro groups, polymeric chains

The compound’s layered crystal structure, with alternating sheets of picrate anions and hydrated cations, has implications for designing moisture-responsive materials. Additionally, its stability under ambient conditions contrasts with the hygroscopicity of other picrates, enabling applications in controlled environments.

Current Research Gaps and Motivations

Despite advances in characterizing this compound, critical gaps remain:

  • Hydration Variability : The "X" in its formula denotes variable hydration states (e.g., 9 H$$2$$O in freshly synthesized samples vs. 6.5 H$$2$$O after dehydration). This complicates reproducibility in syntheses.
  • Thermodynamic Stability : The energetics of dehydration and rehydration cycles are poorly understood, limiting its use in humidity-sensitive devices.
  • Functionalization Potential : Modifying the picrate ligand with substituents could tune its electronic properties for optoelectronic applications, but such studies are nascent.

Recent motivations include exploiting its non-explosive nature for safer metallurgical etchants and leveraging its crystalline architecture for supramolecular engineering. Collaborative efforts between computational chemists and materials scientists are essential to address these challenges.

Properties

CAS No.

16824-80-9

Molecular Formula

C12H6MgN6O14

Molecular Weight

482.513

IUPAC Name

magnesium;2,4,6-trinitrophenol

InChI

InChI=1S/2C6H3N3O7.Mg/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;

InChI Key

VNFAZANPULFNQP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].[Mg]

Synonyms

MAGNESIUM PICRATE X-HYDRATE

Origin of Product

United States

Preparation Methods

Direct Reaction of Magnesium Carbonate with Picric Acid

A primary method involves the neutralization of picric acid (C6H3N3O7\text{C}_6\text{H}_3\text{N}_3\text{O}_7) with magnesium carbonate (MgCO3\text{MgCO}_3), analogous to cobalt picrate synthesis. In this approach, magnesium carbonate is slowly added to a heated aqueous solution of picric acid, initiating a reaction that releases carbon dioxide gas:

MgCO3+2C6H3N3O7Mg(C6H2N3O7)2+CO2+H2O\text{MgCO}3 + 2\text{C}6\text{H}3\text{N}3\text{O}7 \rightarrow \text{Mg}(\text{C}6\text{H}2\text{N}3\text{O}7)2 + \text{CO}2 \uparrow + \text{H}2\text{O}

The reaction proceeds under reflux conditions (333–353 K) to ensure complete dissolution of reactants. Post-reaction, unreacted magnesium carbonate is removed via filtration, and the filtrate is concentrated under reduced pressure to precipitate crude magnesium picrate. Recrystallization from acetone or dichloromethane yields purified crystals, typically hydrated due to the hygroscopic nature of picrate salts.

Key Parameters:

  • Picric Acid Concentration: 3–6% (w/v) aqueous solutions optimize reaction efficiency.

  • Solvent System: Dichloromethane or acetone facilitates selective recrystallization, minimizing picric acid contamination.

  • Yield: ~60–75% (extrapolated from cobalt picrate syntheses).

Metathesis Using Barium Picrate and Magnesium Sulfate

An alternative route employs barium picrate (Ba(C6H2N3O7)2\text{Ba}(\text{C}_6\text{H}_2\text{N}_3\text{O}_7)_2) as an intermediate, reacting it with magnesium sulfate (MgSO4\text{MgSO}_4) in aqueous medium:

Ba(C6H2N3O7)2+MgSO4Mg(C6H2N3O7)2+BaSO4\text{Ba}(\text{C}6\text{H}2\text{N}3\text{O}7)2 + \text{MgSO}4 \rightarrow \text{Mg}(\text{C}6\text{H}2\text{N}3\text{O}7)2 + \text{BaSO}4 \downarrow

Barium picrate is first synthesized by neutralizing picric acid with barium carbonate (BaCO3\text{BaCO}_3) under heated conditions. The insoluble barium sulfate byproduct is removed via filtration, and the filtrate is concentrated to isolate magnesium picrate. This method benefits from the low solubility of barium sulfate, driving the reaction to completion.

Optimization Considerations:

  • Stoichiometry: A 1:1 molar ratio of barium picrate to magnesium sulfate ensures quantitative precipitation of BaSO4\text{BaSO}_4.

  • Purification: Sequential recrystallization from acetone-dichloromethane mixtures removes residual picric acid.

Ligand-Assisted Extraction Using Macrocyclic Ethers

Magnesium picrate can be isolated via solvent extraction in the presence of macrocyclic ligands such as 18-crown-6 or cryptands. These ligands selectively complex magnesium ions, enhancing the partitioning of magnesium picrate into organic phases (e.g., dichloromethane or chloroform). For example, mixing an aqueous solution of magnesium picrate with 18-crown-6 in dichloromethane results in the formation of a lipophilic complex:

Mg2++2C6H2N3O7+18-crown-6[Mg(18-crown-6)](C6H2N3O7)2\text{Mg}^{2+} + 2\text{C}6\text{H}2\text{N}3\text{O}7^- + \text{18-crown-6} \rightarrow \text{Mg}(\text{18-crown-6})_2

This method is particularly effective for separating magnesium picrate from aqueous reaction mixtures contaminated with inorganic salts.

Analytical Characterization of this compound

Thermogravimetric-Differential Thermal Analysis (TG-DTA)

TG-DTA profiles reveal dehydration and decomposition behavior. This compound typically undergoes stepwise water loss between 298 K and 470 K, followed by exothermic decomposition above 500 K. The exact dehydration steps depend on the hydration state (XX), which varies with synthesis conditions and drying protocols.

Representative Data:

Temperature Range (K)Mass Loss (%)Phenomenon
298–3705–8Loss of adsorbed water
370–47010–15Crystal water dehydration
>50060–70Thermal decomposition

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra of this compound exhibit characteristic absorption bands:

  • 1270 cm1^{-1}: Aromatic C–O stretching of the picrate anion.

  • 1540 cm1^{-1}: Asymmetric NO2_2 stretching.

  • 3400 cm1^{-1}: Broad O–H stretching from water of crystallization.

X-ray Fluorescence (XRF) and Elemental Analysis

XRF confirms the absence of intermediate metal contaminants (e.g., barium or sodium), ensuring product purity. Elemental analysis aligns with the theoretical composition of C6H2MgN3O7+xH2O\text{C}_6\text{H}_2\text{MgN}_3\text{O}_7^+ \cdot x\text{H}_2\text{O}, with XX determined via Karl Fischer titration .

Chemical Reactions Analysis

Types of Reactions: Magnesium picrate x-hydrate undergoes various chemical reactions, including:

    Oxidation: The picrate ion can undergo oxidation reactions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced under specific conditions, altering its chemical structure.

    Substitution: this compound can participate in substitution reactions where the picrate ion is replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various anions like chloride, sulfate, or nitrate can be introduced to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different picrate derivatives, while reduction can produce simpler organic compounds.

Scientific Research Applications

Chemistry: Magnesium picrate x-hydrate is used as a reagent in various chemical reactions and analytical techniques. Its unique properties make it valuable for studying reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to investigate the interactions between metal ions and organic molecules. It can also serve as a model compound for studying the behavior of similar complexes in biological systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of magnesium picrate x-hydrate involves the interaction between magnesium ions and picrate ions. The magnesium ions coordinate with the oxygen atoms of the picrate ions, forming a stable complex. This interaction can influence the compound’s reactivity and stability, making it useful in various chemical processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of Magnesium Picrate X-Hydrate and Related Compounds
Compound Molecular Formula Solubility Stability Key Applications References
This compound Mg(C₆H₂N₃O₇)₂·xH₂O Low in water Heat-sensitive Explosive research, pyrotechnics (theoretical)
Cupric Picrate X-Hydrate Cu(C₆H₂N₃O₇)₂·xH₂O Insoluble Explosive Pyrotechnics, detonators
Magnesium Nitrate Hexahydrate Mg(NO₃)₂·6H₂O Highly soluble Hygroscopic Fertilizers, hydraulic fracturing fluids
Magnesium Acetate Tetrahydrate Mg(CH₃COO)₂·4H₂O Moderately soluble Stable Deicing agents, biochemical buffers
Key Observations:
  • Picrate Salts: Both magnesium and cupric picrates share low solubility in water due to the hydrophobic nature of the picrate anion. However, cupric picrate is notably more explosive, likely due to the redox activity of copper ions enhancing decomposition kinetics .
  • Magnesium Nitrate : In contrast to picrates, magnesium nitrate is highly water-soluble and hygroscopic, making it suitable for industrial applications like hydraulic fracturing fluids, where solubility and ionic strength are critical .
  • Magnesium Acetate: Exhibits moderate solubility and stability, enabling its use in non-reactive applications such as deicing and pH buffering .

Stability and Reactivity

  • This compound : Like other picrates, it is thermally unstable. The nitro groups in the picrate anion facilitate exothermic decomposition, posing explosion risks under heating or mechanical stress .
  • Cupric Picrate X-Hydrate : Demonstrates higher instability compared to magnesium picrate, likely due to copper’s ability to catalyze redox reactions, accelerating decomposition .
  • Magnesium Nitrate : While stable under standard conditions, it decomposes at high temperatures (>300°C) to release toxic nitrogen oxides, requiring careful handling in industrial settings .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Magnesium Picrate X-Hydrate with high purity for experimental use?

  • Methodology : Use controlled crystallization with stoichiometric ratios of magnesium salts (e.g., magnesium nitrate hexahydrate) and picric acid in aqueous solutions. Monitor pH to avoid decomposition of picrate ions. Recrystallize in anhydrous solvents to stabilize the hydrate structure.
  • Key Considerations : Safety protocols are critical due to picrate's explosive nature; inert atmospheres and low-temperature conditions are advised .

Q. How can researchers characterize the crystalline structure and hydration state of this compound?

  • Methodology :

  • X-ray Diffraction (XRD) : Resolve lattice parameters and confirm hydration sites.
  • Thermogravimetric Analysis (TGA) : Quantify water content via mass loss at 100–200°C.
  • FTIR Spectroscopy : Identify picrate anion vibrations (e.g., NO₂ stretching at 1530 cm⁻¹) and Mg–O coordination .
    • Data Validation : Cross-reference with single-crystal XRD for hydrogen bonding patterns (e.g., N–H⋯O interactions) .

Q. What stability considerations are critical for storing this compound solutions?

  • Stability Guidelines :

ParameterStability Range
Concentration≤1000 mg/l (stable for 7 days)
Temperature4°C (refrigeration recommended)
Light ExposureProtect from UV to prevent degradation
  • Evidence : Standard magnesium solutions degrade rapidly at room temperature; analogous picrate salts require inert storage .

Advanced Research Questions

Q. How should researchers design experiments to investigate the thermal decomposition pathways of this compound under varying atmospheric conditions?

  • Experimental Design :

  • Variables : Atmosphere (N₂, O₂, vacuum), heating rate (5–20°C/min).
  • Techniques : TGA-DSC coupled with mass spectrometry to track gas evolution (e.g., H₂O, NO₂).
  • Controls : Compare with anhydrous magnesium picrate to isolate hydrate-specific decomposition .
    • Data Interpretation : Use Kissinger-Akahira-Sunose isoconversional method to calculate activation energies .

Q. What strategies resolve contradictions between computational models and experimental data in this compound studies?

  • Methodology :

  • Hybrid Modeling : Combine DFT calculations (e.g., B3LYP/6-31G(d,p)) with empirical corrections for hydration effects.
  • Validation : Cross-check vibrational spectra (FTIR/Raman) and XRD-derived bond lengths against computational outputs .
    • Case Study : Discrepancies in Mg²⁺–picrate binding energies may arise from solvent effects; include implicit solvation models (e.g., COSMO) .

Q. How can researchers ensure reproducibility in studies of this compound’s redox behavior?

  • Best Practices :

  • Standardized Electrolytes : Use non-coordinating solvents (e.g., acetonitrile) to avoid side reactions.
  • Reference Electrodes : Calibrate against Ag/AgCl in KCl-saturated solutions.
  • Data Reporting : Include raw cyclic voltammetry scans and baseline corrections .

Q. What methodologies address conflicting results in hydration-dependent reactivity studies?

  • Approach :

  • Controlled Humidity Chambers : Isolate water activity impacts on reaction kinetics.
  • Isotopic Labeling : Use D₂O or H₂¹⁸O to trace water participation in mechanisms.
  • Statistical Analysis : Apply mixed-effects models to account for batch-to-batch variability .

Methodological Resources

  • Synthesis Protocols : Refer to ECHA REACH guidelines for hazardous material handling .
  • Data Integrity : Follow IMRAD reporting standards for transparency in experimental details .
  • Ethical Compliance : Adopt PICOT frameworks to structure hypothesis-driven research questions .

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